Synthesizing ADC/PROTAC conjugates often suffers from poor orthogonal protection and low coupling yields. Fmoc-GGFG-CH2O-Cbz (CAS 2264011-97-2) eliminates these issues with Fmoc (base-labile) and Cbz (hydrogenolytic) groups for sequential deprotection. • ≥98% purity minimizes deletion sequences in SPPS • DMSO solubility (100 mg/mL) streamlines coupling • Key intermediate for Deruxtecan (ENHERTU) per WO2017002776A1 • Supplied with CoA, available for R&D scale and cGMP process development.
Molecular FormulaC40H41N5O9
Molecular Weight735.8 g/mol
Cat. No.B8262517
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz (CAS 2264011-97-2) is a synthetic peptide derivative belonging to the class of GGFG (Gly-Gly-Phe-Gly) tetrapeptide linkers. It is widely characterized as a PROTAC (PROteolysis TArgeting Chimera) linker and a maleimide-GGFG peptide linker . The compound features an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a protease-cleavable GGFG core, and a C-terminal CH2-O-CH2-Cbz moiety that introduces an orthogonal Cbz (benzyloxycarbonyl) protection site. Its primary documented application is as a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate component of FDA-approved antibody-drug conjugates (ADCs) such as Trastuzumab deruxtecan (ENHERTU) and Patritumab deruxtecan (U3-1402) . With a molecular formula of C40H41N5O9 and a molecular weight of 735.78 g/mol, the compound is supplied as a solid at room temperature and is intended exclusively for research and development purposes .
Protection Strategy
Orthogonal Fmoc/Cbz groups enable sequential deprotection in multi-step linker synthesis.
Purity Level
High certified purity supports reproducibility in bioconjugation and solid-phase assembly.
Solubility Profile
Enhanced DMSO solubility facilitates handling and coupling homogeneity in research workflows.
Fmoc-GGFG-CH2-O-CH2-Cbz Advantages
Generic GGFG-based linkers such as Fmoc-GGFG-OH or unprotected Gly-Gly-Phe-Gly are widely used in ADC and PROTAC construction, but they lack the orthogonal protection and solubility-optimized C-terminal architecture present in Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz. The CH2-O-CH2-Cbz moiety introduces a Cbz protecting group that is orthogonal to the Fmoc group, enabling sequential deprotection strategies under distinct conditions (base-labile Fmoc removal vs. hydrogenolytic Cbz cleavage) that are essential for multi-step synthesis of complex conjugates like Deruxtecan [1]. In contrast, Fmoc-GGFG-OH offers only a single Fmoc protecting group, limiting synthetic flexibility and increasing the risk of premature side-chain reactivity during conjugation steps. Additionally, the CH2-O-CH2 spacer enhances solubility in organic solvents such as DMSO, a critical parameter for efficient coupling reactions and formulation development that is not conferred by unprotected GGFG peptides [2]. Substituting Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz with a simpler analog would compromise orthogonal protection and may reduce reaction yields, increase impurity profiles, and ultimately hinder the reproducibility of patented ADC manufacturing processes [3].
Fmoc-GGFG-CH2-O-CH2-Cbz
vs. Fmoc-GGFG-OH: Lacks orthogonal Cbz protection; sequential deprotection may not be directly transferable, limiting synthetic flexibility.
Fmoc-GGFG-CH2-O-CH2-Cbz
vs. unprotected GGFG: Significantly lower organic solubility; reaction homogeneity and yield may shift, especially in DMSO-dependent conjugations.
Fmoc-GGFG-CH2-O-CH2-Cbz
vs. simpler GGFG analogs: Not cited in WO2017002776A1 for Deruxtecan synthesis; IP landscape and process reproducibility may require review.
[3] NOGUCHI, Shigeru, et al. Method for selectively manufacturing antibody-drug conjugate. WO2017002776A1. World Intellectual Property Organization, 2017. View Source
Fmoc-GGFG-CH2-O-CH2-Cbz Differentiation Evidence
Purity Comparison
The compound is available from multiple reputable vendors with a minimum certified purity of ≥98% by HPLC, as specified by InvivoChem and AKSci, and 97.65% by MedChemExpress . In contrast, commonly used simpler GGFG intermediates such as Fmoc-GGFG-OH are typically offered at a lower purity grade of 95% . The 2.65-3% purity differential translates to a reduction in unidentified impurities that could otherwise interfere with sensitive bioconjugation chemistry or downstream analytical validation.
Purity ComparisonCross-study comparable
≥98% (HPLC) vs. Fmoc-GGFG-OH at 95%
Higher purity reduces side-product interference in sensitive bioconjugation.
Higher purity reduces side reactions, improves yield in critical conjugation steps, and ensures batch-to-batch consistency for reproducible ADC/PROTAC assembly.
The compound exhibits high solubility in DMSO, reaching a concentration of 100 mg/mL (135.91 mM) with ultrasonic treatment and gentle warming to 60°C [1]. In contrast, the unprotected tetrapeptide Gly-Gly-Phe-Gly has significantly lower solubility in organic solvents, typically below 10 mg/mL under similar conditions . This >10-fold solubility advantage is conferred by the Fmoc and CH2-O-CH2-Cbz protecting groups, which increase lipophilicity and disrupt intermolecular hydrogen bonding that otherwise limits solubility of the free peptide.
DMSO SolubilityCross-study comparable
100 mg/mL (135.91 mM) at 60°C vs. unprotected GGFG <10 mg/mL
>10-fold higher solubility supports homogeneous coupling and stock preparation.
Ultrasonic treatment and warming required; class-level lipophilicity effect.
The compound contains two orthogonal protecting groups: an Fmoc group at the N-terminus and a Cbz group at the C-terminus embedded within the CH2-O-CH2-Cbz moiety . This dual protection allows sequential deprotection: Fmoc removal under basic conditions (e.g., 20% piperidine in DMF) and Cbz removal via hydrogenolysis (H2, Pd/C) . In contrast, the commonly used alternative Fmoc-GGFG-OH possesses only a single Fmoc protecting group, lacking the orthogonal Cbz protection that enables selective C-terminal functionalization without premature N-terminal exposure .
Orthogonal protection enables complex multi-step synthesis schemes with precise control over sequential conjugation events, essential for constructing heterobifunctional linkers in ADC and PROTAC applications.
ADCs incorporating the GGFG linker core (the central tetrapeptide sequence present in Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz) demonstrate nearly complete release of the DXd payload within 72 hours upon exposure to cathepsin L, while exhibiting minimal cleavage by cathepsin B [1]. This selective enzymatic susceptibility is a class-level characteristic of the GGFG motif and distinguishes it from alternative linkers such as Val-Cit-PAB, which show different cathepsin specificity profiles [2].
Enzymatic CleavageClass-level inference
Near-complete DXd release within 72 h (cathepsin L); minimal cathepsin B activity.
In vitro assay at pH 5.0; class characteristic, not specific to protected intermediate.
Cathepsin L CleavageADC Payload ReleaseLysosomal Stability
Evidence Dimension
Payload release efficiency (cathepsin L vs cathepsin B)
Target Compound Data
Nearly complete DXd release within 72 hours (cathepsin L); minimal activity with cathepsin B
Comparator Or Baseline
Cathepsin B cleavage: minimal activity
Quantified Difference
Qualitative difference (cathepsin L >> cathepsin B)
Conditions
In vitro enzymatic assay, 37°C, pH 5.0 (lysosomal conditions)
Why This Matters
Predictable, cathepsin L-dependent cleavage ensures targeted drug release within lysosomes of tumor cells, enhancing ADC therapeutic index and minimizing systemic toxicity.
Cathepsin L CleavageADC Payload ReleaseLysosomal Stability
[1] IPHASE. ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from https://www.iphasebiosci.com/da/blog/adc-drugs-concepts-of-linker-cleavage-and-payload-release/ View Source
[2] Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. Review. Retrieved from https://read.qxmd.com/read/38003517/lysosomal-cleavable-peptide-linkers-in-antibody-drug-conjugates View Source
Patented Utility for Deruxtecan
The compound is explicitly cited in WO2017002776A1 as a critical intermediate for the selective manufacture of antibody-drug conjugates, specifically Deruxtecan [1]. This patent, assigned to Daiichi Sankyo, describes the use of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz in the synthesis of the GGFG-containing linker-payload construct that is a component of FDA-approved ADCs Trastuzumab deruxtecan and Patritumab deruxtecan [2]. In contrast, many commercially available GGFG analogs (e.g., Fmoc-GGFG-OH) are not cited in this seminal ADC manufacturing patent, limiting their regulatory and intellectual property standing for pharmaceutical development.
Patent CitationData to verify
Cited in WO2017002776A1 for Deruxtecan linker-payload synthesis.
Supports IP landscape review for ADC process development.
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz serves as a critical intermediate in the multi-step synthesis of Deruxtecan, the drug-linker conjugate used in FDA-approved ADCs Trastuzumab deruxtecan (ENHERTU) and Patritumab deruxtecan (U3-1402). Its orthogonal Fmoc/Cbz protection and high purity (≥98%) ensure reproducible conjugation of the maleimide-GGFG linker to the DXd payload [1]. The compound's solubility in DMSO (100 mg/mL) facilitates efficient coupling reactions under standard peptide synthesis conditions [2].
PROTAC Linker Construction
In PROTAC development, the compound is employed as a heterobifunctional linker building block where sequential deprotection is required. The Fmoc group can be removed under basic conditions to expose a free amine for conjugation to an E3 ligase ligand, while the Cbz group remains intact and can later be cleaved via hydrogenolysis to reveal a carboxylic acid for payload attachment . This orthogonal protection strategy is essential for constructing PROTACs with defined stoichiometry and minimal side products.
Solid-Phase Peptide Synthesis
The compound is ideally suited for Fmoc-based solid-phase peptide synthesis where the GGFG core serves as a protease-cleavable linker. The high certified purity (97.65-98%) reduces the risk of deletion sequences and truncated peptides during SPPS, improving overall yield and simplifying HPLC purification . The CH2-O-CH2 spacer also provides conformational flexibility that may enhance enzymatic accessibility in the final ADC or PROTAC conjugate .
cGMP Manufacturing Process Development
Given its explicit citation in WO2017002776A1, Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a preferred starting material for process development and scale-up of ADC linker-payload manufacturing under cGMP guidelines. The availability of the compound from multiple vendors with documented purity and solubility specifications supports robust supply chain management and regulatory filing consistency .
Application
Selection Property
Validation Focus
ADC drug-linker conjugate research
Orthogonal protection and purity profile
Reproducibility of sequential deprotection and coupling steps
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